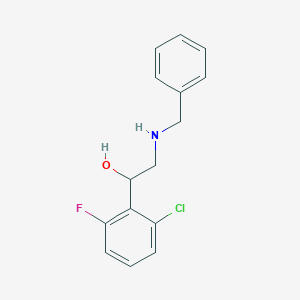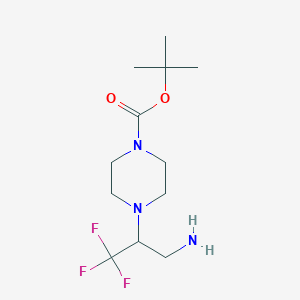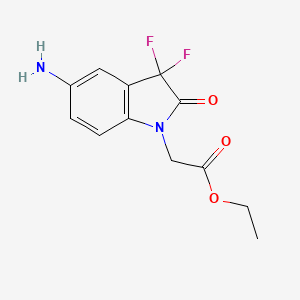
ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate is a chemical compound with the molecular formula C12H12F2N2O3 . It has a molecular weight of 270.24 .
Molecular Structure Analysis
The molecular structure of this compound includes an indole ring, which is a heterocyclic compound, and two fluorine atoms attached to the third carbon atom in the ring . Further analysis such as NMR, HPLC, LC-MS, UPLC could provide more detailed information about its structure .Scientific Research Applications
Antiviral Applications
Indole derivatives have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The difluoro and amino groups in the ethyl 2-(5-amino-3,3-difluoro-2-oxoindol-1-yl)acetate structure could potentially enhance this activity, making it a candidate for the development of new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus is known to possess anti-inflammatory properties. The compound could be explored for its efficacy in reducing inflammation, potentially contributing to treatments for inflammatory diseases .
Anticancer Research
Indole derivatives are also explored for their anticancer properties. The structural features of ethyl 2-(5-amino-3,3-difluoro-2-oxoindol-1-yl)acetate, such as the presence of a difluoro group, may interact with cancer cell pathways, offering a new avenue for cancer treatment research .
Anti-HIV Activity
Research has indicated that certain indole derivatives can act as potent anti-HIV agents. The compound’s ability to bind with high affinity to multiple receptors could be leveraged to develop new derivatives with anti-HIV properties .
Antioxidant Effects
The indole core structure is associated with antioxidant effects. This compound could be studied for its potential to neutralize free radicals, which is beneficial in preventing oxidative stress-related diseases .
Antimicrobial and Antitubercular Potential
Indole derivatives have shown promise in antimicrobial and antitubercular applications. The compound’s structure could be modified to enhance these properties, leading to the development of new treatments for bacterial infections, including tuberculosis .
Antidiabetic Applications
Some indole derivatives have been identified to have antidiabetic effects. The compound could be investigated for its potential to modulate blood sugar levels, providing a new approach to diabetes management .
Antimalarial Activity
Indole-based compounds have been utilized in antimalarial drugs. The unique structure of ethyl 2-(5-amino-3,3-difluoro-2-oxoindol-1-yl)acetate could be key in synthesizing new compounds with enhanced antimalarial activities .
Each of these applications presents a unique opportunity to harness the biological potential of this compound. Further research and development could lead to significant advancements in the treatment of various diseases and conditions. The compound’s diverse pharmacological activities underscore its potential as a valuable resource in drug discovery and development .
Future Directions
Indole derivatives, such as ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate, have been a subject of interest due to their significant role in natural products and drugs . Future research could focus on exploring the synthesis methods, biological activities, and potential applications of this compound.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that this compound could have a range of molecular and cellular effects.
properties
IUPAC Name |
ethyl 2-(5-amino-3,3-difluoro-2-oxoindol-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O3/c1-2-19-10(17)6-16-9-4-3-7(15)5-8(9)12(13,14)11(16)18/h3-5H,2,6,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBMFXQSIUHVKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)N)C(C1=O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


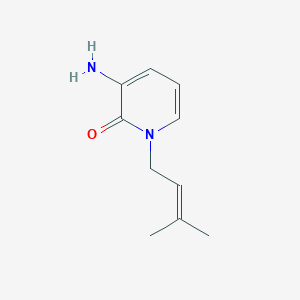
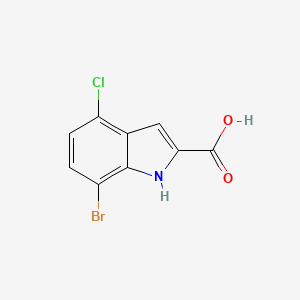
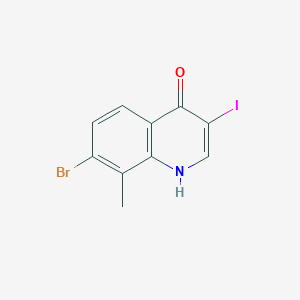
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1382628.png)
amine hydrochloride](/img/structure/B1382629.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid](/img/structure/B1382631.png)
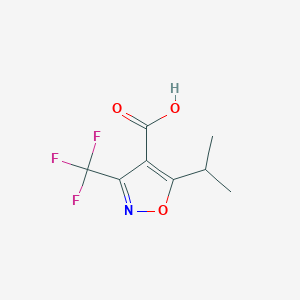
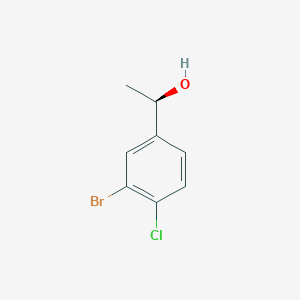
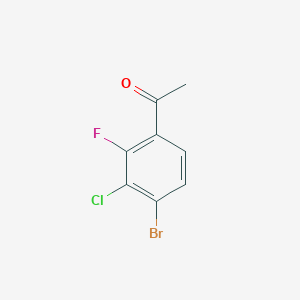
![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1382639.png)

